Bienvenue dans la boutique en ligne BenchChem!

Chlorambucil

Pharmacokinetics Oral bioavailability Alkylating agents

Chlorambucil is an aromatic nitrogen mustard derivative that functions as a bifunctional DNA alkylating agent, forming interstrand N7-N7 guanine crosslinks predominantly at GNC·GNC sequences. Unlike cyclophosphamide, chlorambucil does not require hepatic biotransformation for activation and is directly active as an alkylating agent.

Molecular Formula C14H19Cl2NO2
Molecular Weight 304.2 g/mol
CAS No. 305-03-3
Cat. No. B1668637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorambucil
CAS305-03-3
Synonymschlorambucilum;  chloraminophen;  Chlorbutin;  chlorbutine;  chlorbutinum;  chloroambucil;  chlorobutin;  chlorobutine;  Leukersan;  Leukoran;  Lympholysin;  phenylbutyric acid nitrogen mustard;  US brand names: Ambochlorin;  Amboclorin;  Leukeran;  Linfolizin. Foreign brand names: Altichlorambucil;  Chloraminophene;  Linfolysin. Abbreviations: CHL CLB;  Code names: CB1348;  WR139013.
Molecular FormulaC14H19Cl2NO2
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl
InChIInChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19)
InChIKeyJCKYGMPEJWAADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale brown to brown solid powder.
Solubility45.6 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 72 °F (NTP, 1992)
Insoluble in water ... The sodium salt is soluble in water.
The free acid is soluble at 20 °C in 1.5 parts ethanol, 2 parts acetone, 2.5 parts chloroform and 2 parts ethyl acetate;  soluble in benzene and ether. Readily soluble in acid or alkali.
7.73e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chlorambucil (CAS 305-03-3): A Direct-Acting, Orally Bioavailable Bifunctional Alkylating Agent for CLL and Lymphoma — Scientific Selection and Procurement Guide


Chlorambucil is an aromatic nitrogen mustard derivative that functions as a bifunctional DNA alkylating agent, forming interstrand N7-N7 guanine crosslinks predominantly at GNC·GNC sequences. Unlike cyclophosphamide, chlorambucil does not require hepatic biotransformation for activation and is directly active as an alkylating agent [1]. Administered orally with bioavailability exceeding 70% (Cmax 492 ± 160 ng/mL at 0.2 mg/kg, Tmax 0.25–2 hours), it is considered a slow-acting alkylator of the nitrogen mustard class [2]. Its primary clinical indications include chronic lymphocytic leukemia (CLL), small-cell lymphoma, and metronomic chemotherapy protocols, where its predictable oral pharmacokinetics and manageable myelosuppression profile differentiate it from other nitrogen mustards [1][3].

Why Chlorambucil Cannot Be Generically Substituted by Other Nitrogen Mustards or Purine Analogs: Evidence-Based Differentiation for Scientific and Procurement Decision-Making


Within the nitrogen mustard class, compounds share a bis(2-chloroethyl)amino warhead, yet differ fundamentally in their activation requirements, DNA adduct spectra, detoxification susceptibility, and clinical tolerability profiles. Chlorambucil is directly active without hepatic biotransformation, whereas cyclophosphamide is a prodrug requiring CYP-mediated activation that generates the bladder-toxic acrolein metabolite [1]. Compared with melphalan — its closest structural analog — chlorambucil exhibits 3- to 4-fold higher and more predictable oral systemic exposure with substantially lower interpatient variability [2]. At the enzymatic level, chlorambucil-glutathione conjugate (CHB-SG) inhibits GSTA1-1 with >30-fold greater potency than the corresponding melphalan conjugate, rendering MRP1/GST-mediated resistance selective for chlorambucil but not melphalan [3]. Clinically, chlorambucil yields lower severe infection rates than both bendamustine (3% vs 8%) and fludarabine (P=0.08), while achieving equivalent overall survival to fludarabine-based regimens, making it a preferred option in infection-vulnerable populations despite inferior response rates [4][5]. These multidimensional quantitative differences preclude indiscriminate interchange among nitrogen mustards or between alkylators and purine antagonists.

Chlorambucil — Quantified, Comparator-Referenced Evidence Guide for Research and Clinical Procurement Decisions


Oral Pharmacokinetic Superiority Over Melphalan: 3–4× Higher Cmax and AUC with Markedly Lower Interpatient Variability

In a direct head-to-head pharmacokinetic comparison of orally administered chlorambucil and melphalan (0.6 mg/kg standard dose) in patients with hematologic malignancies and solid tumors, chlorambucil demonstrated a mean peak plasma concentration (Cmax) and area under the plasma disappearance curve (AUC) that were 3–4 times greater than those observed with melphalan [1]. Chlorambucil showed rapid and consistent systemic appearance, whereas melphalan exhibited extremely variable systemic availability that was not attributable to tablet formulation problems. Furthermore, chlorambucil undergoes extensive active metabolism to phenylacetic acid mustard (PAAM), while melphalan undergoes primarily rapid chemical degradation with little, if any, active metabolism [1]. The greater in vitro stability, more rapid and predictable systemic availability after oral dosing, and extremely low urinary excretion make chlorambucil a more predictable alkylating agent for clinical use than melphalan, particularly for patients with reduced renal function [1].

Pharmacokinetics Oral bioavailability Alkylating agents Melphalan comparator

Divergent DNA Adduct Spectra: Chlorambucil Alkylates Adenine N3 Whereas Cyclophosphamide Preferentially Forms Phosphotriesters

A comprehensive review of nitrogen mustard-induced DNA damage by Povirk and colleagues (1994) established that while all nitrogen mustards induce monofunctional guanine-N7 adducts and interstrand N7-N7 crosslinks at GNC·GNC sequences, the aromatic mustards melphalan and chlorambucil additionally induce substantial alkylation at adenine N3 positions [1]. In contrast, cyclophosphamide — a non-aromatic nitrogen mustard prodrug — forms phosphotriesters with relatively high frequency rather than adenine N3 adducts. This divergent adduct spectrum is pharmacologically significant: adenine N3 lesions and phosphotriesters are processed by distinct DNA repair pathways and generate different mutational signatures. Both adenine and guanine adducts, as well as monofunctional and bifunctional lesions, contribute to mustard-induced mutagenesis, and no single lesion type has been identified as primarily responsible [1]. The adduct profile differentiation between chlorambucil and cyclophosphamide implies that the two agents may produce distinct spectra of biological consequences including mutation types, chromosomal rearrangements, and potentially therapy-related secondary malignancies.

DNA damage Adductomics Alkylating agents Cyclophosphamide comparator Mutagenesis

GSTA1-1/MRP1-Mediated Resistance Selective for Chlorambucil But Not Melphalan: >30-Fold Difference in Glutathione Conjugate Inhibitory Potency

In side-by-side enzymatic kinetic experiments, Paumi and colleagues (2001) demonstrated that GSTA1-1 and MRP1 act in synergy to confer resistance to chlorambucil (CHB) but not to melphalan (MLP) [1]. The monoglutathionyl conjugate of chlorambucil, CHB-SG, is a very strong competitive inhibitor of GSTA1-1 with an inhibition constant Ki of 0.14 μM, which is >30-fold more potent than the corresponding melphalan conjugate MLP-SG (Ki 4.7 μM) [1]. Furthermore, the catalytic efficiency of GSTA1-1-mediated monoglutathionyl conjugate formation is more than 4-fold higher for chlorambucil than for melphalan. Both CHB-SG and MLP-SG are efficiently transported by MRP1 with similar Vmax, although the Km for CHB-SG (0.37 μM) is significantly lower than for MLP-SG (1.1 μM), indicating higher-affinity transport of the chlorambucil conjugate [1]. The potent product inhibition of GSTA1-1 by intracellular CHB-SG necessitates MRP1-mediated efflux to sustain detoxification; this kinetic coupling renders MRP1 functionally essential for GSTA1-1-mediated chlorambucil resistance but dispensable for melphalan detoxification, where product inhibition is negligible.

Drug resistance Glutathione S-transferase MRP1 Melphalan comparator Detoxification kinetics

Direct-Acting Alkylator Without Hepatic Bioactivation: Chlorambucil Avoids Acrolein-Mediated Hemorrhagic Cystitis Inherent to Cyclophosphamide

Chlorambucil is a directly active bifunctional alkylating agent that does not require hepatic metabolism for activation, in contrast to cyclophosphamide, which is a prodrug requiring cytochrome P450-mediated hepatic biotransformation to generate its active 4-hydroxycyclophosphamide/aldophosphamide metabolites [1]. A critical toxicological consequence of this mechanistic difference is that cyclophosphamide metabolism generates acrolein as a byproduct, which accumulates in the urinary bladder and causes sterile hemorrhagic cystitis — a dose-limiting toxicity reported in 20–46% of patients receiving cyclophosphamide [2]. Chlorambucil, lacking this metabolic activation pathway, is not associated with hemorrhagic cystitis [2]. The MSD Veterinary Manual explicitly tabulates cyclophosphamide with the toxicity warning 'sterile hemorrhagic cystitis,' while chlorambucil carries no such warning [1]. This differentiation was recognized as early as 1973 in clinical practice, where Snaith and colleagues noted that chlorambucil, unlike cyclophosphamide, 'is not associated with alopecia and haemorrhagic cystitis' [2].

Hepatic metabolism Prodrug activation Hemorrhagic cystitis Cyclophosphamide comparator Toxicity profile

Lower Severe Infection Rate Versus Bendamustine in CLL: 3% vs 8% Grade 3–4 Infections, Informing Frail-Patient Procurement Decisions

In a randomized, open-label, multicenter phase III trial comparing bendamustine (100 mg/m² IV days 1–2, n=162) with chlorambucil (0.8 mg/kg orally days 1 and 15, n=157) in previously untreated patients with advanced Binet stage B/C CLL, bendamustine demonstrated significantly superior efficacy: overall response rate (ORR) 68% vs 31% (P<0.0001), complete response (CR) rate 31% vs 2%, and median progression-free survival (PFS) 21.6 vs 8.3 months (P<0.0001) [1]. However, this efficacy advantage was accompanied by higher toxicity: severe (grade 3–4) infections occurred in 8% of bendamustine-treated patients versus 3% of chlorambucil-treated patients [1]. Hematologic grade 3–4 adverse events were also more common with bendamustine. This efficacy–toxicity trade-off creates a clinically meaningful differentiation: in elderly patients, those with significant comorbidities, or populations at elevated baseline infection risk, chlorambucil's substantially lower severe infection rate (3% vs 8%) may justify its selection despite inferior antitumor efficacy, particularly when the treatment goal is disease stabilization rather than maximal cytoreduction [1].

Chronic lymphocytic leukemia Bendamustine comparator Infection risk Geriatric oncology Tolerability

Equivalent Overall Survival with Chlorambucil vs Fludarabine (Median OS 56 vs 66 Months, n.s.) Despite Lower Response Rates: A Value-Based Procurement Consideration

The pivotal Intergroup trial (Rai et al., N Engl J Med 2000) randomized 509 previously untreated CLL patients to fludarabine (25 mg/m² IV daily ×5 days every 28 days), chlorambucil (40 mg/m² orally every 28 days), or the combination (terminated early for excessive toxicity) [1]. Fludarabine produced significantly higher response rates: complete remission 20% vs 4%, partial remission 43% vs 33% (combined ORR 63% vs 37%, P<0.001), with longer median duration of remission (25 vs 14 months, P<0.001) and median progression-free survival (20 vs 14 months, P<0.001) [1]. Critically, however, median overall survival was not significantly different between the two arms: 66 months for fludarabine versus 56 months for chlorambucil (P value not significant) [1]. Moreover, severe infections and neutropenia were more frequent with fludarabine than with chlorambucil (P=0.08) [1]. The combination arm (fludarabine + chlorambucil) was terminated due to excessive toxicity without superior response rates. This survival equivalence despite divergent response rates has been corroborated in long-term follow-up of the LRF CLL4 trial, where overall survival was similar across chlorambucil, fludarabine, and fludarabine-plus-cyclophosphamide arms, and progression-free survival at 5 years was 10% for both chlorambucil and fludarabine monotherapy [2].

Chronic lymphocytic leukemia Fludarabine comparator Overall survival Health economics Infection toxicity

Chlorambucil — Evidence-Grounded Research and Industrial Application Scenarios for Scientific Selection and Procurement


First-Line CLL Therapy in Elderly or Infection-Vulnerable Patients Where Overall Survival Parity and Low Infection Risk Are Prioritized Over Maximal Cytoreduction

Clinical trial evidence from Rai et al. (2000) and Knauf et al. (2009) establishes that chlorambucil yields equivalent overall survival to fludarabine (median OS 56 vs 66 months, n.s.) and a 2.7-fold lower severe infection rate than bendamustine (3% vs 8% grade 3–4 infections) in previously untreated CLL patients [1][2]. Procurement for geriatric oncology units, community hospitals managing high-infection-risk populations, or palliative-care settings where quality-of-life preservation is paramount should prioritize chlorambucil over bendamustine or fludarabine on the basis of this quantitatively defined tolerability advantage, despite the acknowledged inferiority in complete response rates and progression-free survival.

Oral Alkylating Agent for Patients with Hepatic Dysfunction or Contraindication to Cyclophosphamide Prodrug Activation

Chlorambucil's direct alkylating activity without hepatic bioactivation requirement — in contrast to cyclophosphamide's obligate CYP-mediated prodrug conversion — eliminates the pharmacokinetic uncertainty associated with variable hepatic metabolism and avoids the generation of acrolein, the metabolite responsible for cyclophosphamide-induced hemorrhagic cystitis (reported in 20–46% of cyclophosphamide recipients) [1][2]. This makes chlorambucil the preferred nitrogen mustard for procurement in clinical settings involving patients with compromised hepatic function, pre-existing bladder pathology, or when mesna uroprotection and intensive hydration protocols are logistically infeasible.

Mechanistic Studies of GST/MRP1-Mediated Alkylator Resistance Requiring a Chlorambucil-Specific Detoxification Substrate

The finding by Paumi et al. (2001) that GSTA1-1/MRP1 synergistically confer resistance to chlorambucil but not melphalan — driven by CHB-SG being a >30-fold more potent GSTA1-1 inhibitor than MLP-SG (Ki 0.14 vs 4.7 μM) — establishes chlorambucil as an indispensable tool compound for investigating phase II/III detoxification coupling in alkylator resistance [1]. Researchers studying the functional interdependence of glutathione conjugation and MRP1-mediated efflux in cancer chemoresistance should procure chlorambucil rather than melphalan as the model bifunctional alkylator, because the resistance phenotype is selectively detectable with chlorambucil and masked with melphalan.

DNA Damage Response Research Requiring Distinct Adenine N3 Alkylation Lesions Not Produced by Cyclophosphamide

The divergent DNA adduct spectra documented by Povirk and Shuker (1994) demonstrate that chlorambucil induces substantial adenine N3 alkylation as a major lesion class, whereas cyclophosphamide instead forms phosphotriester lesions at high frequency with minimal adenine N3 modification [1]. For laboratories investigating adenine-specific DNA repair pathways, mutation signatures arising from N3-adenine adducts, or structure–activity relationships of alkylator-induced mutagenesis, chlorambucil provides a unique chemical probe that cannot be replaced by cyclophosphamide or other non-aromatic nitrogen mustards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorambucil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.